7-Chlorobenzo[b]thiophene
Overview
Description
7-Chlorobenzo[b]thiophene (7-CBT) is an organosulfur compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 125°C and a boiling point of 270°C. 7-CBT is an important intermediate in the synthesis of various compounds, such as dyes, pharmaceuticals, and polymers. In addition, it is used as a catalyst in the production of polymers and other industrial chemicals. Furthermore, 7-CBT has been investigated for its potential use in medical research.
Scientific Research Applications
Chemical Reactions and Derivatives
7-Chlorobenzo[b]thiophene has been a subject of interest in chemical reactions and the synthesis of various derivatives. For instance, Chapman et al. (1972) demonstrated that 3-Bromomethyl-7-chlorobenzo[b]thiophen can be converted into amino-, guanidino-, and ureido-compounds through modifications of known methods. They also explored nitration, bromination, and acetylation of 7-chloro-3-methylbenzo[b]thiophen, resulting in the production of 2-substituted compounds (Chapman, Clarke, & Manolis, 1972).
Pharmacological Properties
Benzo[b]thiophene molecules, including derivatives of 7-Chlorobenzo[b]thiophene, are significant in synthetic medicinal chemistry due to their wide spectrum of pharmacological properties. Isloor et al. (2010) focused on the synthesis of new benzo[b]thiophene derivatives with notable antibacterial, antifungal, and anti-inflammatory activities, indicating the therapeutic potential of these compounds (Isloor, Kalluraya, & Sridhar Pai, 2010).
Antimicrobial and Analgesic Activity
Kumara et al. (2009) synthesized various benzo[b]thiophene substituted carbamates, ureas, and pyrazoles, investigating their antimicrobial and analgesic activities. This research highlights the diverse biological applications of 7-Chlorobenzo[b]thiophene derivatives (Kumara et al., 2009).
Antifungal Activity
In the study of antifungal activity, Nussbaumer et al. (1991) researched benzo[b]thiophene analogues and found that certain derivatives showed significantly enhanced activity against Candida albicans. This suggests the potential use of 7-Chlorobenzo[b]thiophene in developing antifungal treatments (Nussbaumer, Petrányi, & Stütz, 1991).
Crystal Structure Analysis
The study of the crystal structure of 7-Chlorobenzo[b]thiophene derivatives also plays a crucial role in understanding their chemical properties. Tarighi et al. (2009) conducted a single crystal X-ray structure determination of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, providing insights into the molecular structure and interactions of such compounds (Tarighi, Abbasi, Zamanian, Badiei, & Ghoranneviss, 2009).
Synthesis of Novel Derivatives
The synthesis of novel derivatives of 7-Chlorobenzo[b]thiophene is another significant area of research. Muhsinah et al. (2020) focused on synthesizing new thiophene derivatives, emphasizing their pharmacological and biological activities. This highlights the continuous efforts in pharmaceutical research to discover and develop new compounds with diverse therapeutic applications (Muhsinah et al., 2020).
properties
IUPAC Name |
7-chloro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWIITWUDNYXMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453774 | |
Record name | 7-CHLORO-BENZO[B]THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorobenzo[b]thiophene | |
CAS RN |
90407-14-0 | |
Record name | 7-CHLORO-BENZO[B]THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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